molecular formula C11H9NO4S B8670375 8-Methylsulfonyl-5-quinolinecarboxylic acid

8-Methylsulfonyl-5-quinolinecarboxylic acid

Cat. No. B8670375
M. Wt: 251.26 g/mol
InChI Key: UIRXODHSPZVTQB-UHFFFAOYSA-N
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Patent
US06262074B1

Procedure details

38 ml of water and 102 g of concentrated sulfuric acid were heated to 110° C. At 95° C., 0.25 mol of 3-amino-4-methylsulfonylbenzoic acid was added. The mixture was then heated to 140° C., and 0.8 g of sodium iodide and 0.3 mol of glycerol were added. The reaction temperature was then increased to 150° C. While the mixture was heated to and stirred at 150° C. (1 hour), 47 g of distillate were collected. After cooling, the reaction mixture was carefully admixed with 200 ml of water and diluted with a further 800 ml of water. Using 20% strength aqueous sodium hydroxide solution, the pH was adjusted to 13 and the mixture was filtered and adjusted to pH 3.5 with sulfuric acid. This procedure was repeated. A precipitate was formed which was filtered off with suction. The filtrate was adjusted to pH=2 and the resulting precipitate was filtered off with suction, washed with water and dried.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
102 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[S:16]([CH3:19])(=[O:18])=[O:17])[C:10]([OH:12])=[O:11].[I-].[Na+].O[CH2:23][CH:24]([CH2:26]O)O>O>[CH3:19][S:16]([C:15]1[C:7]2[N:6]=[CH:26][CH:24]=[CH:23][C:8]=2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1)(=[O:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1S(=O)(=O)C
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.3 mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
102 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. (1 hour), 47 g of distillate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was then increased to 150° C
TEMPERATURE
Type
TEMPERATURE
Details
While the mixture was heated to and
CUSTOM
Type
CUSTOM
Details
were collected
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
diluted with a further 800 ml of water
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=2C=CC=NC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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